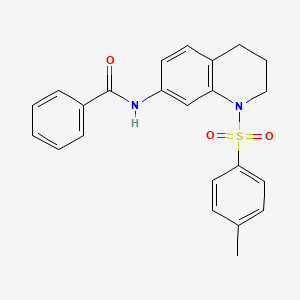

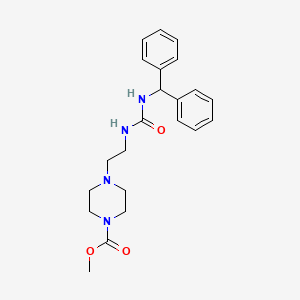

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a chemical compound . It is a derivative of 1,2,3,4-tetrahydroquinoline, a class of compounds that have garnered attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been described in the literature . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ in 40% yield .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its IUPAC name and empirical formula. The empirical formula of the related compound 1-Tosyl-1,2,3,4-tetrahydroquinoline is C16H17NO2S .Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

- Fluorinated Heterocycles Synthesis: The compound has been involved in the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, showcasing its utility in creating valuable intermediates for pharmaceutical and agrochemical industries (Wu et al., 2017).

- Antimicrobial and Psychotropic Activity: Derivatives of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide have been synthesized and shown to possess antimicrobial action and psychotropic activity, demonstrating their potential in therapeutic applications (Zablotskaya et al., 2013).

- Mechanistic Insights through Experimental and Computational Studies: Research has elucidated the formation process of related compounds through both experimental and computational studies, providing valuable insights into reaction mechanisms (Sanmartín-Matalobos et al., 2013).

Pharmacological Research

- Sigma-2 Receptor Ligands: Studies have synthesized and evaluated benzamide analogues, including those structurally related to this compound, for their potential as sigma-2 receptor ligands, highlighting their significance in developing therapeutic agents (Xu et al., 2005).

Catalytic Applications and Material Science

- Nickel(II)-Catalyzed Oxidative Coupling: The compound has been part of studies exploring the nickel(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives, showing its role in facilitating novel synthesis pathways (Aihara et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-17-9-13-21(14-10-17)29(27,28)25-15-5-8-18-11-12-20(16-22(18)25)24-23(26)19-6-3-2-4-7-19/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVYLACOBYHQAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2450688.png)

![N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(3-methyl-1,2-oxazol-5-yl)ethanamine;hydrochloride](/img/structure/B2450690.png)

![Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2450694.png)

![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2450698.png)

![[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B2450702.png)

![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide](/img/structure/B2450706.png)